molecular formula C8H10NO3P B2881777 5-Dimethylphosphorylpyridine-2-carboxylic acid CAS No. 2361959-03-5

5-Dimethylphosphorylpyridine-2-carboxylic acid

Cat. No. B2881777
CAS RN: 2361959-03-5
M. Wt: 199.146
InChI Key: YFAQBWQNQLAVDH-UHFFFAOYSA-N
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Description

5-Dimethylphosphorylpyridine-2-carboxylic acid is a chemical compound with the CAS Number: 2361959-03-5 . It has a molecular weight of 199.15 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 5-(dimethylphosphoryl)picolinic acid . The InChI code for this compound is 1S/C8H10NO3P/c1-13(2,12)6-3-4-7(8(10)11)9-5-6/h3-5H,1-2H3,(H,10,11) .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Molecular Recognition and Hydrogen Bonding Research has highlighted the unique properties of compounds like 5-Dimethylphosphorylpyridine-2-carboxylic acid in molecular recognition and the formation of hydrogen bonds. A study demonstrated the ability of a related compound to act as a self-complement in molecular recognition, forming an intermolecularly hydrogen-bonded dimer. This dimerization involves hydrogen bonding between the amide and carboxylic acid groups, observed across various states including crystals, solutions, and gas phase, emphasizing the compound's significance in studying intermolecular interactions (Wash et al., 1997).

Photoreleasable Protecting Groups Another application in synthetic chemistry involves the use of photoreleasable protecting groups for carboxylic acids. Research introduced a new photoremovable protecting group based on the 2,5-dimethylphenacyl chromophore for carboxylic acids. This development allows for the direct photolysis of various esters, leading to the formation of the corresponding carboxylic acids in almost quantitative yields. Such technologies enable precise control over the release of carboxylic acids, crucial for synthesizing complex organic molecules (Klan et al., 2000).

Bioactivity and Fungicidal Properties On the bioactivity front, derivatives of cyclopropanecarboxylic acid and pyridin-2-yl thiourea, closely related to the core structure of this compound, have been synthesized and tested for their herbicidal and fungicidal activities. Preliminary biological tests indicated excellent bioactivity, showcasing the potential of these compounds in developing new agrochemicals (Tian et al., 2009).

Allosteric Modulation and Receptor Binding Further research has been conducted on optimizing chemical functionalities for allosteric modulation of the cannabinoid receptor 1 (CB1) using indole-2-carboxamides. By adjusting the structural elements such as the chain length and the electron withdrawing group's position, significant impacts on binding affinity and cooperativity were observed. This highlights the importance of detailed structural analysis in designing potent allosteric modulators for therapeutic purposes (Khurana et al., 2014).

Chemical Synthesis and Catalysis In the realm of synthetic chemistry, studies have focused on developing efficient methods for the esterification of carboxylic acids with alcohols. One such method utilizes di-2-thienyl carbonate (2-DTC) in the presence of catalytic amounts of 4-(dimethylamino)pyridine (DMAP) and iodine. This process affords the corresponding esters in good to high yields, demonstrating the utility of this compound and related compounds in facilitating organic synthesis reactions (Oohashi et al., 2004).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

5-dimethylphosphorylpyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO3P/c1-13(2,12)6-3-4-7(8(10)11)9-5-6/h3-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAQBWQNQLAVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CN=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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